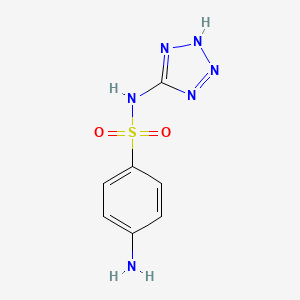
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide is a chemical compound with the CAS Number: 19921-11-0 . It has a molecular weight of 240.25 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the use of Density Functional Theory (DFT) calculations using B3LYP/6-311þþG (d,p) to investigate the molecular and electronic structures . The synthesized compounds were tested against various bacteria .Molecular Structure Analysis
The molecular structure of 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide has been analyzed using spectroscopic (1 H NMR and FT–IR) properties, electronic structure calculations, and in silico molecular docking . A conformational analysis was completed to obtain stable structures .Physical And Chemical Properties Analysis
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide is a powder at room temperature . It has a melting point of 202-203 degrees Celsius .Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment : The study by Pişkin, Canpolat, & Öztürk (2020) investigates a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a derivative of 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide. This compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity : Karakuş et al. (2018) synthesized derivatives from 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide and evaluated their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. One of the compounds showed significant anticancer activity, indicating the potential of these derivatives in cancer treatment (Karakuş et al., 2018).
Hydrogen Bonding Patterns : Subashini, Muthiah, Bocelli, & Cantoni (2007) studied the hydrogen-bonding patterns of a compound related to 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide. This research provides insights into the molecular structure and interactions, which is crucial for understanding the compound's behavior in various applications (Subashini et al., 2007).
Molecular Docking and Biological Evaluation : Akram et al. (2019) synthesized sulfonamide derivatives, including 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide, and performed molecular docking and biological evaluation. Their study revealed that these compounds have antibacterial properties and moderate inhibition of the carbonic anhydrase enzyme, suggesting their potential in antibacterial applications (Akram et al., 2019).
Photochemical Decomposition : Zhou & Moore (1994) researched the photochemical decomposition of sulfamethoxazole, a compound related to 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide. Their findings contribute to understanding the photostability and degradation pathways of these compounds, which is important for their safe and effective use (Zhou & Moore, 1994).
Safety and Hazards
The safety information available indicates that the compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Similar compounds with a tetrazole structure have been reported to exhibit antimicrobial activity and cytotoxicity .
Mode of Action
It is known that tetrazole derivatives can interact with biological targets through hydrogen bonding, owing to the presence of multiple nitrogen atoms in the tetrazole ring .
Biochemical Pathways
Tetrazole derivatives are known to interfere with various biological processes, potentially including dna synthesis .
Result of Action
It is known that tetrazole derivatives can exhibit antimicrobial activity and cytotoxicity .
Action Environment
It is known that the stability of tetrazole derivatives can be influenced by factors such as temperature and ph .
Propriétés
IUPAC Name |
4-amino-N-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,8H2,(H2,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRZVXIZLMTKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B564009.png)

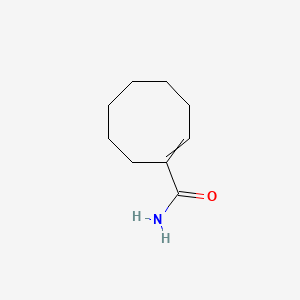
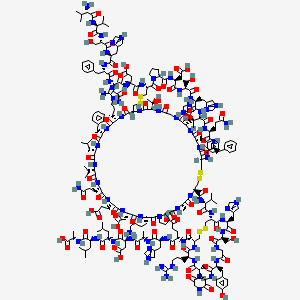

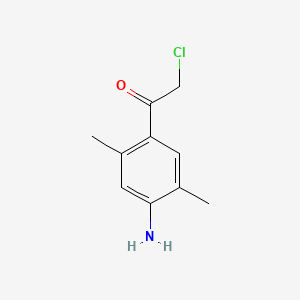
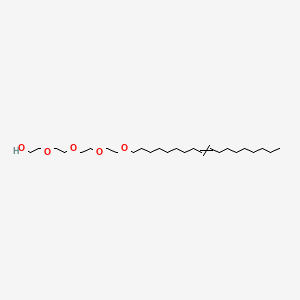
![7-Bromo-2-methylbenzo[d]thiazole](/img/structure/B564029.png)
